molecular formula C13H18INO B7872587 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine

1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine

Cat. No.: B7872587
M. Wt: 331.19 g/mol
InChI Key: BAVWMTGSIYSWEZ-UHFFFAOYSA-N
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Description

1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is a pyrrolidine derivative featuring a phenoxypropyl side chain substituted with an iodine atom at the para position of the aromatic ring. Its structure combines a pyrrolidine ring—a five-membered amine—with a halogenated aryloxypropyl group, which enhances lipophilicity and influences binding interactions with biological targets.

Properties

IUPAC Name

1-[3-(3-iodophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVWMTGSIYSWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with 1-bromo-3-chloropropane to form 3-(3-iodophenoxy)propane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : The iodine atom in the target compound likely enhances steric bulk and electron density compared to bromine (in ) or chlorine (in ). This may improve target binding affinity but reduce solubility.
  • Top1 Inhibitory Activity: The presence of an aminopropyl side chain (e.g., in compound 23 from ) correlates with moderate Top1 inhibition (++ activity). Iodo-substituted analogs may exhibit enhanced inhibition due to halogen interactions with enzyme pockets.

Physicochemical and Stability Profiles

  • Stability : Pyrrolidine derivatives with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)pyrrolidine in ) demonstrate thermal stability in CO₂ capture but degrade under high oxygen and iron concentrations. The iodo compound’s stability may depend on halogen reactivity under similar conditions.
  • Solubility : Halogenated derivatives (e.g., bromine in ) are typically less water-soluble than methoxy- or nitro-substituted analogs, impacting formulation strategies.

Biological Activity

1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as receptors and enzymes. The presence of the iodine atom in its structure enhances its reactivity and binding affinity compared to other halogenated analogs (e.g., bromine, chlorine, fluorine) due to iodine's larger atomic radius and higher polarizability. This unique feature may lead to distinct pharmacological profiles, influencing the compound's efficacy in therapeutic applications.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:

CompoundHalogenBinding AffinityBiological Activity
This compoundIodineHighPotential anti-inflammatory effects
1-[3-(4-Bromophenoxy)propyl]pyrrolidineBromineModerateAntibacterial activity
1-[3-(4-Chlorophenoxy)propyl]pyrrolidineChlorineModerateAntifungal properties
1-[3-(4-Fluorophenoxy)propyl]pyrrolidineFluorineLowLimited biological activity

This comparison highlights the enhanced binding affinity and potential biological activity of the iodine-containing compound, suggesting a more significant therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological effects of pyrrolidine derivatives, including those related to this compound. For instance:

  • Antimicrobial Activity : A study demonstrated that pyrrolidine derivatives exhibit promising antibacterial properties against multidrug-resistant strains such as Pseudomonas aeruginosa. The structural features, including halogen substitution, were found to be crucial for enhancing antibacterial efficacy .
  • Inhibition Studies : Research indicated that compounds with a pyrrolidine core could inhibit specific bacterial proteins essential for survival. The presence of iodine was noted to improve binding interactions with these targets, suggesting a pathway for developing new antibiotics .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of pyrrolidine derivatives revealed that modifications at various positions significantly affect bioavailability and metabolic stability. Compounds similar to this compound displayed favorable pharmacokinetic properties in preliminary studies .

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